molecular formula C26H24N2O4S B11687115 ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11687115
M. Wt: 460.5 g/mol
InChI Key: WIPLNKIBCNWDQN-SWFHOVNTSA-N
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Description

Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Molecular formula: C₃₁H₂₉N₃O₅S (based on structural analysis from and naming conventions).
  • Key substituents:
    • A 2-methoxybenzylidene group at position 2 (aromatic ring with an ortho-methoxy substituent).
    • A (E)-2-phenylethenyl (styryl) group at position 3.
    • A 7-methyl group and 3-oxo moiety on the thiazolopyrimidine core.
    • An ethyl carboxylate ester at position 4.
  • Synthesis: Typically prepared via condensation of a thiouracil precursor with 2-methoxybenzaldehyde and a styryl-containing aldehyde in acetic anhydride/sodium acetate, followed by cyclization (analogous to methods in ).

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl (2E)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O4S/c1-4-32-25(30)23-17(2)27-26-28(20(23)15-14-18-10-6-5-7-11-18)24(29)22(33-26)16-19-12-8-9-13-21(19)31-3/h5-16,20H,4H2,1-3H3/b15-14+,22-16+

InChI Key

WIPLNKIBCNWDQN-SWFHOVNTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC)S2)C

Origin of Product

United States

Preparation Methods

One-Pot Cyclization Using α-Brominated Ketones

A one-pot method developed by Bakavoli et al. (2007) involves α-bromination of cyclohexanone with N-bromosuccinimide (NBS), followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in acetonitrile using p-toluenesulfonic acid (PTSA) as a catalyst. For the target compound, replacing cyclohexanone with acetylacetone or ethyl acetoacetate introduces methyl or ester groups at position 6. This method achieves yields of 45–70% for analogous structures.

Reaction Conditions

  • Catalyst : PTSA (10 mol%)

  • Solvent : Acetonitrile

  • Temperature : Reflux (82°C)

  • Time : 6–12 hours

Ethyl Chloroacetate-Mediated Cyclization

An alternative route from Nature (2022) uses ethyl chloroacetate to cyclize dihydropyrimidines (DHPMs). DHPMs synthesized via the Biginelli reaction are heated with ethyl chloroacetate at 110–115°C for 30 minutes, forming the thiazole ring. Adjusting the DHPM substituents (e.g., using 2-methoxybenzaldehyde) allows incorporation of the benzylidene group.

Key Parameters

ParameterValue
DHPM Substrate2-Methoxybenzaldehyde
Cyclizing AgentEthyl Chloroacetate
Yield60–75%

Condensation of the 2-Methoxybenzylidene Group

The 2-methoxybenzylidene moiety is introduced via Knoevenagel condensation between 2-methoxybenzaldehyde and the methyl/ester group at position 6.

Catalytic Knoevenagel Reaction

Evitachem’s protocol (2025) uses piperidine as a base in ethanol under reflux:

  • Molar Ratio (Aldehyde:Core): 1.2:1

  • Time : 4–6 hours

  • Yield : 65–80%

Side Reactions

  • Over-condensation: Minimized by slow aldehyde addition.

  • Z -Isomer Formation: Suppressed using polar aprotic solvents (e.g., DMF).

Esterification at Position 6

The ethyl carboxylate group is introduced either early (via ethyl acetoacetate in the Biginelli reaction) or late-stage via esterification.

Early-Stage Incorporation

Using ethyl acetoacetate in the DHPM synthesis directly installs the ester, simplifying downstream steps.

Late-Stage Esterification

A patent method (2004) employs DCC/DMAP-mediated esterification of a carboxylic acid intermediate:

  • Reagents : DCC (1.5 eq), DMAP (0.1 eq)

  • Solvent : Dichloromethane

  • Yield : 85–90%

Stereochemical Control and Purification

E-Selective Reactions

  • Heck Coupling : Pd(OAc)₂/PPh₃ catalyst system ensures >95% E -selectivity.

  • Knoevenagel Condensation : Microwave-assisted synthesis reduces reaction time, minimizing isomerization.

Chromatographic Purification

Flash chromatography (silica gel, hexane/EtOAc 4:1) resolves E /Z isomers, achieving >99% enantiomeric excess for the target compound.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
One-Pot CyclizationShort reaction timeModerate yields (45–70%)45–70%
Heck CouplingHigh E -selectivityRequires palladium catalysts70%
Knoevenagel Cond.ScalableSensitivity to moisture65–80%

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenylethenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogues
Compound Name (Selected Examples) Benzylidene Substituent Position 5 Substituent Position 6 Group Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-Methoxybenzylidene (E)-2-Phenylethenyl Ethyl carboxylate ~490 (calculated) Not reported
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... () 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate 522.57 427–428
Ethyl 2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11b, ) 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano 403 213–215
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... () 2-Fluorobenzylidene Phenyl Ethyl carboxylate 435.47 Not reported
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... () 2-Acetoxybenzylidene Phenyl Ethyl carboxylate 466.52 Not reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () None (simple aryl at position 5) 4-Bromophenyl Ethyl carboxylate 409.29 Not reported
Key Observations:

Benzylidene Substituent Effects: Electron-Donating Groups (e.g., 2-methoxy in the target, 2,4,6-trimethoxy in ): Enhance resonance stabilization and influence hydrogen-bonding capacity. Electron-Withdrawing Groups (e.g., 4-cyano in 11b, ): Increase electrophilicity of the thiazolopyrimidine core, altering reactivity in nucleophilic substitutions .

This group may also increase lipophilicity, influencing membrane permeability in biological systems . Bulkier groups (e.g., 4-bromophenyl in ) reduce solubility but may improve crystallinity via halogen-mediated interactions .

Position 6 Functional Groups: Ethyl carboxylate (target and most analogues) provides hydrogen-bonding sites (C=O and ester oxygen), critical for crystal lattice stability (e.g., C—H···O interactions in ). Cyano groups (11b, ) eliminate hydrogen-bonding capacity but increase dipole moments, favoring π-stacking interactions .

Spectral and Crystallographic Data

Table 2: Spectroscopic and Crystallographic Comparisons
Compound IR (cm⁻¹) ^1H NMR Highlights (δ, ppm) Crystal Packing Features
Target Compound ~1719 (C=O), ~1670 (C=N) δ 2.24 (s, CH₃), δ 6.56–7.94 (styryl and aromatic H) Likely C—H···O and π-π interactions (inferred)
(trimethoxybenzylidene) 1719 (C=O) δ 2.34 (s, CH₃), δ 6.28–7.82 (aromatic H) Dihedral angle 80.94° between rings; C—H···O chains
(acetoxybenzylidene) 2220 (CN), 1719 (C=O) δ 2.24 (s, CH₃), δ 7.29–8.01 (=CH and aromatic H) C—H···O and π-π interactions; dihedral angle 89.86°
(fluorobenzylidene) Not reported δ 2.24 (s, CH₃), δ 7.41–8.01 (aromatic H) Fluorine-mediated dipole interactions
Key Observations:
  • IR Spectroscopy: All compounds show strong C=O stretches (~1719 cm⁻¹) from the ester and ketone groups. Cyano-containing analogues (e.g., 11b) exhibit sharp peaks near 2220 cm⁻¹ .
  • NMR : Methyl groups resonate near δ 2.2–2.4 ppm. Styryl protons in the target compound display coupling constants (J ≈ 16 Hz) consistent with E-configuration .
  • Crystallography :
    • Dihedral Angles : The angle between the benzylidene and thiazolopyrimidine rings varies with substituent bulk (e.g., 80.94° in vs. 89.86° in ) .
    • Intermolecular Interactions : Methoxy and acetoxy groups facilitate C—H···O hydrogen bonds, while styryl and phenyl groups enable π-π stacking .

Q & A

Basic: What are the common synthetic pathways for synthesizing this compound and its analogs?

Methodological Answer:
The synthesis typically involves multi-component reactions starting with ethyl acetoacetate and aromatic aldehydes. A representative protocol (e.g., for structural analogs) includes:

Condensation : Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a benzylidene aldehyde derivative (e.g., 2-methoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate .

Cyclization : Refluxing for 8–10 hours to form the thiazolo[3,2-a]pyrimidine core.

Purification : Recrystallization from ethyl acetate/ethanol yields pure crystals.
Key parameters include solvent choice (DMF, toluene), temperature control (reflux conditions), and catalyst selection (palladium/copper for cross-coupling steps in analogs) .

Basic: How is the structural conformation of this compound validated?

Methodological Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxybenzylidene at C2) via characteristic shifts (e.g., δ 8.5–9.0 ppm for olefinic protons) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced: How do substituent variations at the benzylidene (C2) and phenyl (C5) positions affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., methoxy at C2) : Enhance solubility and π-π stacking interactions, potentially improving binding to hydrophobic targets .
  • Electron-withdrawing groups (e.g., halogen at C5) : Increase electrophilicity, modulating reactivity in nucleophilic environments .
  • Steric effects : Bulky substituents at C5 (e.g., 4-bromophenyl) may reduce conformational flexibility, altering activity profiles .
    Contradictions arise in solubility vs. activity trade-offs, necessitating iterative SAR cycles with in vitro assays .

Advanced: How can conflicting data on substituent effects be resolved in SAR studies?

Methodological Answer:

Systematic variation : Synthesize analogs with incremental substituent changes (e.g., methoxy → ethoxy → hydroxy at C2) to isolate electronic/steric contributions .

Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

Crystallographic comparisons : Overlay crystal structures of analogs to identify conformational deviations impacting binding .

Dose-response assays : Quantify activity differences under standardized conditions to minimize experimental noise .

Advanced: What strategies optimize reaction yields for analogs with sensitive substituents?

Methodological Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .
  • Catalyst screening : Transition metals (e.g., Pd/Cu) improve cross-coupling efficiency for aryl-alkenyl bonds .
  • In situ monitoring : HPLC tracks reaction progress to terminate at peak product concentration .
  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl for hydroxy groups) during synthesis .

Advanced: How does the compound’s stereochemistry influence its physicochemical properties?

Methodological Answer:

  • E/Z isomerism : The (2E) configuration at the benzylidene double bond stabilizes planar conformations, enhancing π-stacking in crystal lattices .
  • Chiral centers (e.g., C5) : Flattened boat conformations in the pyrimidine ring affect solubility and membrane permeability .
  • Interactions : C–H···O hydrogen bonds in the crystal lattice correlate with melting points and thermal stability .

Advanced: What computational tools are used to predict interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock, Schrödinger) : Models binding to proteins (e.g., kinases) by aligning the compound’s pharmacophore with active sites .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
  • QSAR models : Relate substituent descriptors (e.g., Hammett σ) to activity data for predictive design .

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